![molecular formula C6H12N2 B1196504 2,5-Diazabicyclo[2.2.2]octane CAS No. 658-24-2](/img/structure/B1196504.png)

2,5-Diazabicyclo[2.2.2]octane

Übersicht

Beschreibung

Synthesis Analysis

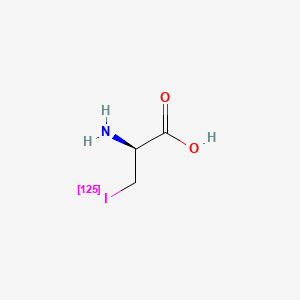

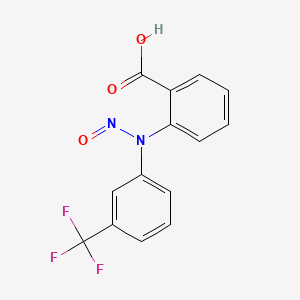

The synthesis of 2,5-Diazabicyclo[2.2.2]octane involves several chemical reactions and methodologies. One method involves the nitrosation of piperidine carboxylic acids, followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to form the desired compound. This process allows for the creation of both racemic and enantiomeric forms of the compound, highlighting the compound's versatility in synthesis procedures (Mikhlina et al., 1967).

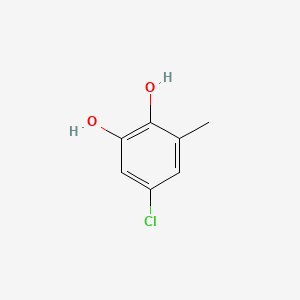

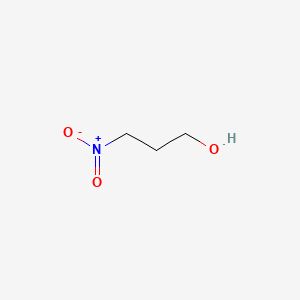

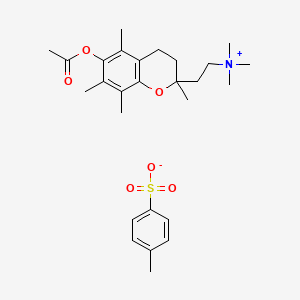

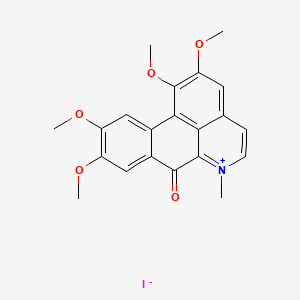

Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane is characterized by its bicyclic framework, which exhibits unique hydrogen bonding patterns and crystal structures. Studies have shown the presence of stable and persistent motifs within its crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures with a non-polar coating, demonstrating the structural diversity and stability of this compound (Lyssenko et al., 2002).

Chemical Reactions and Properties

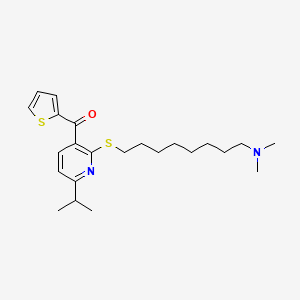

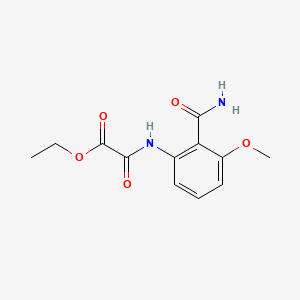

2,5-Diazabicyclo[2.2.2]octane participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction, showcasing its efficiency and environmental friendliness as a catalyst (Tahmassebi et al., 2011).

Physical Properties Analysis

The physical properties of 2,5-Diazabicyclo[2.2.2]octane include its crystalline structure, which varies depending on the form and conditions of synthesis. Its crystal structure has been extensively studied, revealing insights into the intermolecular interactions and hydrogen bonding patterns that contribute to its stability and physical characteristics (Meehan et al., 1997).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry : 2,5-Diazabicyclo[2.2.2]octane derivatives are used as functionalized building blocks for supramolecular chemistry. They form stable motifs in crystal structures, such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' (Lyssenko, Lenev, & Kostyanovsky, 2002).

Catalysis in Organic Synthesis : This compound, also known as DABCO, is a catalyst in various organic synthesis processes. It is recognized for being an eco-friendly, highly reactive, non-toxic base catalyst, facilitating different organic transformations with high yields and selectivity (Baghernejad Bita, 2010).

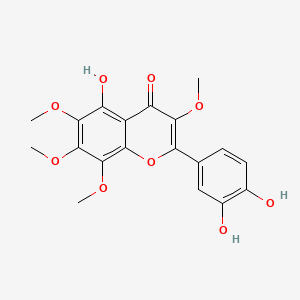

Synthesis of Complex Organic Compounds : It assists in the synthesis of complex organic compounds like pyrano[2, 3-D]pyrimidinone derivatives, naphthopyran derivatives, and tetrahydrobenzo[b]pyran derivatives, showcasing its versatility in facilitating multicomponent reactions (Azizian, Shameli, & Balalaie, 2012; Balalaie, Ramezanpour, Bararjanian, & Gross, 2008; Tahmassebi, Bryson, & Binz, 2011).

Preparation of Novel Ionic Liquids : It's used in the preparation of new acidic ionic liquids, which are utilized in synthesizing biologically active compounds for pharmaceutical applications (Shirini, Langarudi, & Daneshvar, 2017).

Electrophilic and Nucleophilic Substitution Reactions : 1,4-Diazabicyclo[2.2.2]octane (a variant of the compound) is used in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions (Bugaenko, Karchava, & Yurovskaya, 2020).

Safety And Hazards

2,5-Diazabicyclo[2.2.2]octane is moderately toxic and should be handled in a fume hood, it causes irritation upon contact with skin or eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

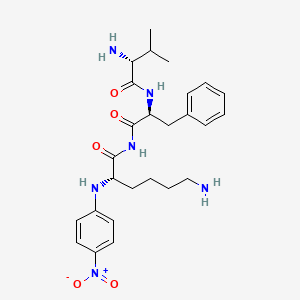

The key step in the transformation of 2,5-diazabicyclo [2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains unknown . Future research may focus on uncovering this key step and the complex late-stage post-translational modifications in 21 R -citrinadin A biosynthesis .

Eigenschaften

IUPAC Name |

2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWDAKFSDBOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329731 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazabicyclo[2.2.2]octane | |

CAS RN |

658-24-2 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.